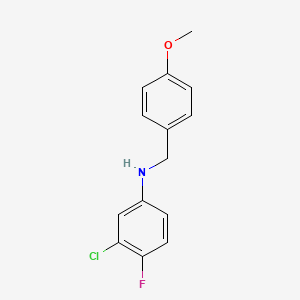![molecular formula C15H19ClN2O2 B5834837 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5834837.png)
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, also known as CCN1, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, making them an attractive target for cancer therapy. CCN1 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histone proteins. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide binds to the bromodomain of BET proteins, preventing them from interacting with chromatin. This disrupts the expression of genes that are essential for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects:
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration, which are key processes in cancer progression. In addition, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to modulate the immune response, making it a potential immunotherapy agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is its specificity for BET proteins, which makes it a potent inhibitor of cancer cell growth. However, its effectiveness may be limited by the development of drug resistance and off-target effects. In addition, the synthesis of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a complex process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several areas of research that could be explored to further understand the potential of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide as a cancer therapy. One area of focus could be the development of combination therapies that target multiple pathways involved in cancer progression. Another area of research could be the identification of biomarkers that predict response to N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide treatment, which could help to personalize cancer therapy. Finally, the development of more efficient synthesis methods could increase the availability of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide for research purposes.
Synthesemethoden
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can be synthesized using a multi-step process that involves the coupling of 2-chloroaniline with cyclohexanecarboxylic acid, followed by the addition of an isocyanate group. The resulting compound is then subjected to a series of reactions to produce N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide works by disrupting the interaction between BET proteins and chromatin, leading to the downregulation of genes that are critical for cancer cell survival.
Eigenschaften
IUPAC Name |
N-[2-(2-chloroanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-12-8-4-5-9-13(12)18-14(19)10-17-15(20)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMOSHEJQZOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-3-hydroxy-3-[2-(hydroxyimino)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5834757.png)
![4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine](/img/structure/B5834763.png)
![2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5834768.png)

![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5834780.png)

![3-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5834793.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5834798.png)

![3-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5834808.png)
![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide](/img/structure/B5834812.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5834833.png)